REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:10]=[CH:11][C:12](=[O:16])[N:13]([CH3:15])[N:14]=2)=[CH:5][CH:4]=1.B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:10]=[CH:11][C:12](=[O:16])[N:13]([CH3:15])[N:14]=2)=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C=1C=CC(N(N1)C)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
93 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution stirred at rt for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled on an ice-bath
|
Type
|
ADDITION
|
Details
|
saturated NH4Cl solution (100 mL) added slowly
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the DCM was removed under reduced pressure, excess water
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
the product collected
|
Type
|
WASH
|
Details
|
washed 1× with MeOH (˜20 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give 9.2 g (98%)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C=1C=CC(N(N1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |